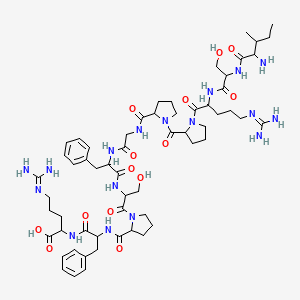

H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」は、イソロイシン、セリン、アルギニン、プロリン、プロリン、グリシン、フェニルアラニン、セリン、プロリン、フェニルアラニン、アルギニンの11個のアミノ酸で構成されたペプチドです。このようなペプチドは、さまざまな生物学的プロセスにおいて重要な役割を果たし、科学研究において重要な用途があります。

準備方法

合成経路と反応条件

「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」のようなペプチドの合成は、通常、固相ペプチド合成 (SPPS) を用います。この方法は、固体樹脂に固定された伸長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。

活性化: 入力されるアミノ酸のカルボキシル基は、ジシクロヘキシルカルボジイミド (DCC) や N,N'-ジイソプロピルカルボジイミド (DIC) などの試薬を使用して活性化されます。

カップリング: 活性化されたアミノ酸は、伸長中のペプチド鎖のアミノ基と反応します。

脱保護: アミノ酸の一時的な保護基は、次のカップリング反応を可能にするために除去されます。

工業生産方法

ペプチドの工業生産では、SPPS を使用する自動ペプチド合成機がよく使用されます。これらの機械は、高純度のペプチドを大量に効率的に生産することができます。さらに、高速液体クロマトグラフィー (HPLC) などの技術を使用して、合成されたペプチドを精製します。

化学反応の分析

反応の種類

「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」のようなペプチドは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: アミノ酸側鎖、特に硫黄を含む側鎖 (例:システイン) の酸化。

還元: ジスルフィド結合のチオール基への還元。

置換: アミノ酸側鎖を含む置換反応。

一般的な試薬と条件

酸化: 過酸化水素 (H₂O₂) または過ギ酸を使用できます。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP) が一般的な還元剤です。

置換: 特定の置換反応に応じて、さまざまな求核剤を使用できます。

主な生成物

これらの反応の主な生成物は、関与する特定のアミノ酸と反応条件によって異なります。たとえば、システイン残基の酸化により、システィンが生成される可能性があります。

科学研究への応用

「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」のようなペプチドは、科学研究において数多くの用途があります。

化学: ペプチド化学と反応を研究するためのモデル化合物として使用されます。

生物学: シグナル伝達分子、ホルモン、酵素基質としての役割を果たします。

医学: がんや代謝性疾患など、さまざまな疾患に対する潜在的な治療薬。

産業: ペプチドベースの材料の開発や、さまざまな製品の添加剤として使用されます。

科学的研究の応用

Peptides like “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” have numerous applications in scientific research:

Chemistry: Used as model compounds to study peptide chemistry and reactions.

Biology: Serve as signaling molecules, hormones, and enzyme substrates.

Medicine: Potential therapeutic agents for various diseases, including cancer and metabolic disorders.

Industry: Used in the development of peptide-based materials and as additives in various products.

作用機序

「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」のようなペプチドの作用機序は、受容体や酵素などの特定の分子標的との相互作用を伴います。これらの相互作用は、シグナル伝達経路または酵素反応をトリガーし、さまざまな生物学的効果につながります。たとえば、ペプチドは細胞表面受容体に結合し、細胞機能を調節する細胞内シグナル伝達カスケードを活性化することができます。

類似化合物の比較

類似化合物

Arg-pro-pro-gly-phe-ser: アミノ酸組成が類似している短いペプチド。

Pro-pro-gly-phe-ser-pro: 重複する配列を持つ別のペプチド。

独自性

「Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg」の独自性は、その特定の配列と、構造と機能に影響を与える可能性のある複数残基のプロリンとフェニルアラニンが存在することです。これらのアミノ酸の組み合わせは、独特の生物学的活性と、分子標的との相互作用をもたらす可能性があります。

類似化合物との比較

Similar Compounds

Arg-pro-pro-gly-phe-ser: A shorter peptide with similar amino acid composition.

Pro-pro-gly-phe-ser-pro: Another peptide with overlapping sequences.

Uniqueness

The uniqueness of “Ile-ser-arg-pro-pro-gly-phe-ser-pro-phe-arg” lies in its specific sequence and the presence of multiple proline and phenylalanine residues, which can influence its structure and function. The combination of these amino acids can result in unique biological activities and interactions with molecular targets.

特性

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B12317475.png)

![4-hydroxy-6-(1H-indol-3-yl)-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B12317483.png)

![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride](/img/structure/B12317494.png)

![{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[3-(2-{2-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]ethoxy}ethoxy)propanamido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B12317500.png)

![3-Methyl-decahydro-1,5-methano-pyrido[1,2-a][1,5]diazocine](/img/structure/B12317507.png)

![3-(Carbamoyloxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12317515.png)

![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)

![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

![2-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B12317540.png)

![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)

![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)